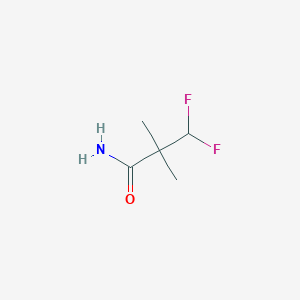
3,3-Difluoro-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of amides and contains two fluorine atoms and two methyl groups attached to a central carbon atom.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylpropanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-Difluoro-2,2-dimethylpropanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of COX-2 and LOX enzymes, leading to a reduction in the production of inflammatory mediators. In vivo studies have shown that 3,3-Difluoro-2,2-dimethylpropanamide has anti-inflammatory effects and can reduce the severity of inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,3-Difluoro-2,2-dimethylpropanamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as COX-2 and LOX. This makes it a useful tool for studying the inflammatory response and for developing new anti-inflammatory drugs. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for the study of 3,3-Difluoro-2,2-dimethylpropanamide. One area of research is focused on developing new anti-inflammatory drugs based on the structure of this compound. Another area of research is focused on understanding the mechanism of action of 3,3-Difluoro-2,2-dimethylpropanamide and its potential use in treating other diseases, such as cancer. Additionally, further studies are needed to evaluate the safety and toxicity of this compound and its potential for use in clinical settings.
Conclusion:
In conclusion, 3,3-Difluoro-2,2-dimethylpropanamide is a chemical compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,3-Difluoro-2,2-dimethylpropanamide in the development of new drugs and its use in treating various diseases.
Synthesis Methods
The synthesis of 3,3-Difluoro-2,2-dimethylpropanamide involves the reaction of 2,2-Dimethylpropanoic acid with thionyl chloride and then with a mixture of potassium fluoride and potassium carbonate in dimethylformamide. This process results in the formation of 3,3-Difluoro-2,2-dimethylpropanamide with a yield of approximately 60%.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylpropanamide has been studied extensively in the field of medicinal chemistry due to its potential to act as a drug candidate. It has been found to have anti-inflammatory properties and has been tested for its efficacy in treating rheumatoid arthritis. Additionally, it has been investigated for its potential as a cancer drug due to its ability to inhibit the growth of cancer cells. 3,3-Difluoro-2,2-dimethylpropanamide has also been studied for its use as a building block in the synthesis of other compounds.
properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNWHXXEMGVJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

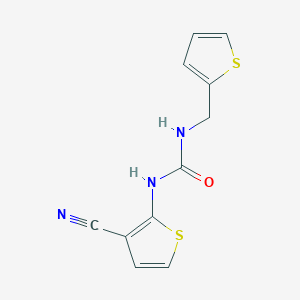
![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)
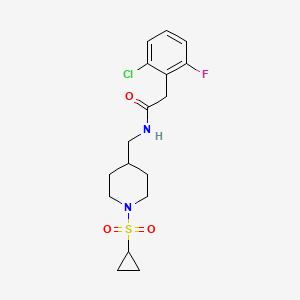

![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)
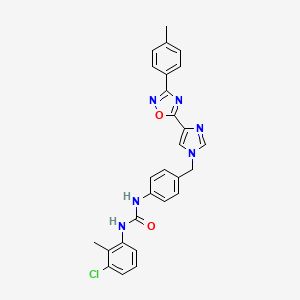
![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)

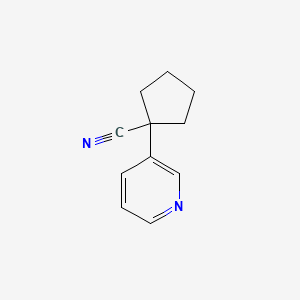
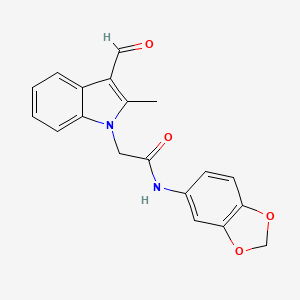
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2506545.png)
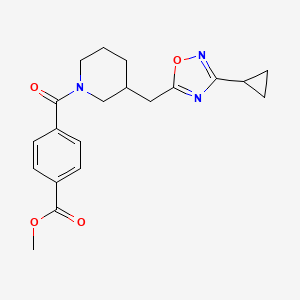
![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)